molecular formula C13H22N2O4 B2362550 Tert-butyl 2-(cyclopropylcarbamoyl)morpholine-4-carboxylate CAS No. 1093085-56-3

Tert-butyl 2-(cyclopropylcarbamoyl)morpholine-4-carboxylate

Cat. No.: B2362550
CAS No.: 1093085-56-3
M. Wt: 270.329
InChI Key: HEHLGOHDZJLNSG-UHFFFAOYSA-N
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Description

Tert-butyl 2-(cyclopropylcarbamoyl)morpholine-4-carboxylate is a chemical compound that features a morpholine ring substituted with a tert-butyl ester and a cyclopropylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(cyclopropylcarbamoyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl esters and cyclopropylcarbamoyl chloride. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(cyclopropylcarbamoyl)morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the cyclopropyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives or cyclopropyl compounds.

Scientific Research Applications

Tert-butyl 2-(cyclopropylcarbamoyl)morpholine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts for chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-(cyclopropylcarbamoyl)morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylcarbamoyl group can form covalent bonds with active site residues, inhibiting enzyme activity. The morpholine ring may also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(2-bromo-5-cyclopropylphenyl)morpholine-4-carboxylate
  • Tert-butyl 2-(2-chloropyrimidin-5-yl)morpholine-4-carboxylate
  • Tert-butyl 2-(cyclopropanecarbonyl)morpholine-4-carboxylate

Uniqueness

Tert-butyl 2-(cyclopropylcarbamoyl)morpholine-4-carboxylate is unique due to the presence of both a cyclopropylcarbamoyl group and a morpholine ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

tert-butyl 2-(cyclopropylcarbamoyl)morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O4/c1-13(2,3)19-12(17)15-6-7-18-10(8-15)11(16)14-9-4-5-9/h9-10H,4-8H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHLGOHDZJLNSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C(=O)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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